

An In-depth Technical Guide to Amine-PEG-Streptavidin 3kDa: Functionality and Mechanism

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Compound of Interest

Compound Name: NH2-PEG-Strt (MW 3000)

Cat. No.: B15576584

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This technical guide provides a comprehensive overview of the functionality, mechanism of action, and applications of Amine-PEG-Streptavidin with a 3kDa polyethylene glycol (PEG) linker. This multifunctional bioconjugation reagent is a powerful tool in various fields, including targeted drug delivery, diagnostics, and proteomics, owing to its unique combination of a high-affinity binding protein, a flexible hydrophilic spacer, and a reactive amine group for covalent attachment.

Core Functionality and Mechanism

Amine-PEG-Streptavidin 3kDa is a tripartite molecule, with each component contributing to its overall utility:

- Streptavidin: A tetrameric protein isolated from *Streptomyces avidinii*, streptavidin exhibits an exceptionally high and specific non-covalent affinity for biotin (Vitamin B7).^[1] This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10^{-14} to 10^{-15} M, making the streptavidin-biotin bond highly stable and resistant to changes in pH, temperature, and denaturing agents.^[2] Each streptavidin molecule has four biotin-binding sites, allowing for the potential amplification of signals or the assembly of multivalent complexes.

- Polyethylene Glycol (PEG) Linker (3kDa): The 3kDa PEG spacer is a flexible, hydrophilic polymer chain that covalently links the streptavidin protein to the terminal amine group. The PEG linker serves several crucial functions:
 - Reduces Steric Hindrance: It provides a spatial separation between the streptavidin and the conjugated molecule, minimizing interference with the biotin-binding activity of streptavidin and the function of the target molecule.[3]
 - Enhances Solubility and Stability: The hydrophilic nature of PEG improves the aqueous solubility of the conjugate and can protect the attached molecule from enzymatic degradation, potentially increasing its *in vivo* circulation time.[4][5]
 - Minimizes Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of proteins and other biomolecules.[6]
- Terminal Amine Group (-NH₂): The primary amine at the terminus of the PEG linker provides a reactive handle for the covalent conjugation of the entire Amine-PEG-Streptavidin molecule to a wide range of targets.[7] This amine group can readily react with various functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of activators), to form stable amide bonds.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the functionality of Amine-PEG-Streptavidin 3kDa. It is important to note that specific performance characteristics can vary depending on the reaction conditions and the nature of the molecule being conjugated.

Parameter	Value	Significance
Streptavidin Molecular Weight	~52 kDa (tetramer)	The protein core provides the biotin-binding functionality.
PEG Linker Molecular Weight	3 kDa	The linker size influences solubility, steric hindrance, and pharmacokinetics.
Biotin Binding Affinity (Kd)	$10^{-14} - 10^{-15}$ M	Indicates an extremely strong and stable non-covalent interaction with biotin. [2]
Biotin Binding Sites per Streptavidin	4	Allows for multivalent binding and signal amplification.

Table 1: Physical and Functional Properties of Amine-PEG-Streptavidin 3kDa

Reaction Type	Target Functional Group	Resulting Bond	Typical Reaction pH
Amine-NHS Ester Reaction	N-hydroxysuccinimide (NHS) ester	Amide	7.2 - 8.5
Amine-Carboxylic Acid Reaction (with EDC)	Carboxylic acid (-COOH)	Amide	4.5 - 7.5

Table 2: Common Conjugation Chemistries for the Terminal Amine Group

Experimental Protocols

Conjugation of Amine-PEG-Streptavidin 3kDa to a Target Protein via NHS Ester Chemistry

This protocol describes a general method for labeling a protein containing an NHS ester with Amine-PEG-Streptavidin 3kDa.

Materials:

- Amine-PEG-Streptavidin 3kDa
- NHS-ester activated target protein
- Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Dialysis or size-exclusion chromatography system for purification

Procedure:

- Protein Preparation: Dissolve the NHS-ester activated target protein in an amine-free buffer to a final concentration of 1-5 mg/mL.
- Reagent Preparation: Immediately before use, dissolve the Amine-PEG-Streptavidin 3kDa in the same amine-free buffer to a concentration of 5-10 mg/mL.
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Amine-PEG-Streptavidin 3kDa to the protein solution. The optimal molar ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
- Purification: Remove the excess, unreacted Amine-PEG-Streptavidin 3kDa and quenching reagent by dialysis against PBS or by using size-exclusion chromatography.
- Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and a biotin-binding assay (e.g., HABA assay) to confirm the functionality of the streptavidin.

Purification of the Conjugate

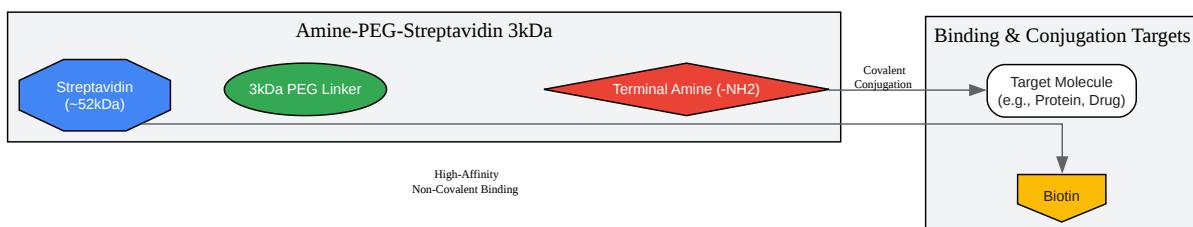
Method: Dialysis

- Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 50-100 kDa, to retain the conjugate while allowing smaller, unreacted molecules to diffuse out.
- Perform dialysis against 1L of PBS at 4°C for 2 hours.
- Change the dialysis buffer and repeat the dialysis step at least three more times to ensure complete removal of impurities.

Method: Size-Exclusion Chromatography (SEC)

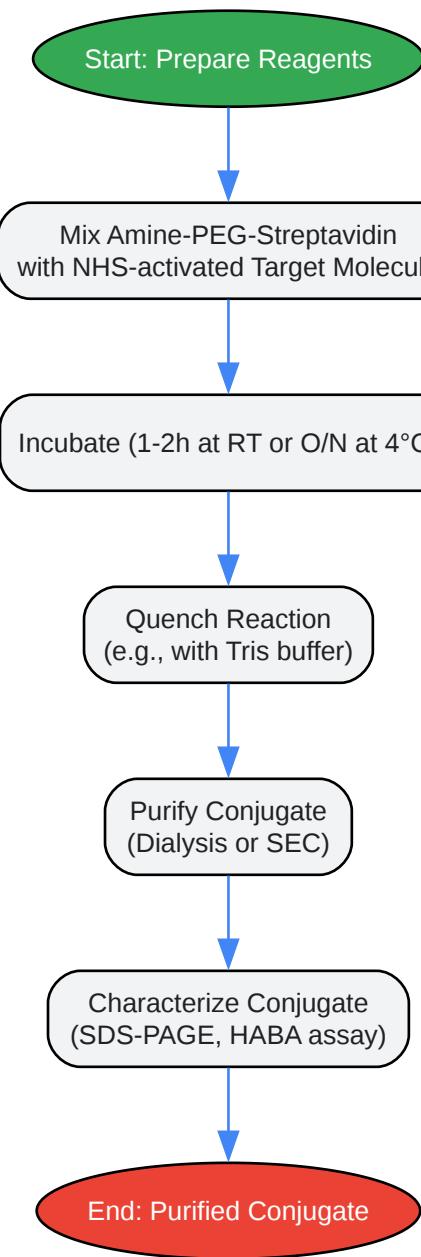
- Equilibrate an SEC column (e.g., Sephadex G-25) with PBS.
- Load the reaction mixture onto the column.
- Elute the conjugate with PBS. The larger conjugate will elute first, followed by the smaller, unreacted molecules.
- Collect fractions and analyze them by SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

Mandatory Visualizations



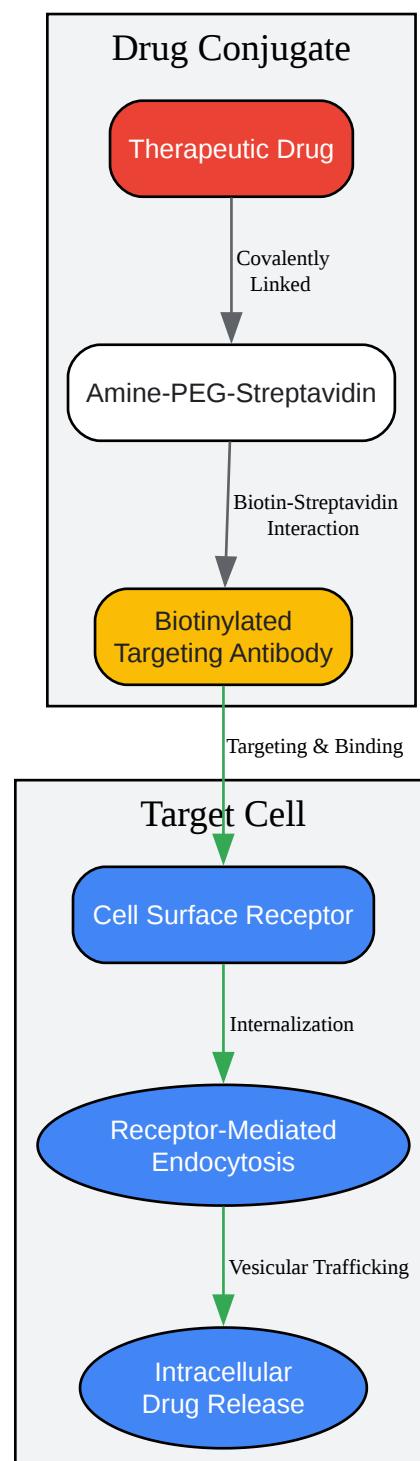
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Caption: Molecular structure and functionality of Amine-PEG-Streptavidin 3kDa.



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Caption: Experimental workflow for bioconjugation.

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Caption: Targeted drug delivery signaling pathway.

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